Defensamida

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Atopic Dermatitis Treatment

One of the most significant applications of Defensamide is in the treatment of atopic dermatitis (AD). A randomized controlled trial evaluated the efficacy of a multi-lamellar emulsion containing Defensamide and pseudoceramide PC-9S in patients with mild-to-moderate AD. The study involved 40 patients who were divided into two groups: one receiving the combined therapy and the other receiving topical corticosteroids alone.

Results:

- Eczema Area and Severity Index (EASI) scores improved significantly in the combined-therapy group compared to the corticosteroid-only group after four weeks.

- Improvements were also noted in skin hydration, dryness, itchiness, and overall quality of life as measured by the Dermatology Life Quality Index (DLQI) .

Antimicrobial Defense Enhancement

Defensamide has been shown to enhance epidermal antimicrobial defense mechanisms. In vitro studies demonstrated that treatment with Defensamide increased CAMP expression in cultured human keratinocytes, which plays a crucial role in protecting against microbial infections .

Case Study:

In a murine model of atopic dermatitis, topical application of Defensamide significantly inhibited Staphylococcus aureus invasion into the skin. This suggests its potential utility in preventing secondary infections in patients with compromised skin barriers .

Data Table: Clinical Trial Results

| Parameter | Combined Therapy Group | Corticosteroid Only Group | p-value |

|---|---|---|---|

| EASI Score Improvement | Significant | Not Significant | <0.01 |

| Skin Hydration | Significant Increase | No Change | <0.05 |

| Itchiness (VAS) | Significant Reduction | No Change | <0.01 |

| DLQI Score | Significant Improvement | No Change | <0.01 |

Mecanismo De Acción

Defensamide ejerce sus efectos activando la esfingosina quinasa, lo que lleva a la producción de esfingosina-1-fosfato. Esta molécula, a su vez, activa el factor nuclear kappa-light-chain-enhancer de células B activadas, un factor de transcripción que promueve la expresión de péptidos antimicrobianos. Estos péptidos mejoran la inmunidad innata de la piel y protegen contra infecciones .

Análisis Bioquímico

Biochemical Properties

Defensamide plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. One of its primary interactions is with sphingosine kinase 1 (SPHK1). Defensamide activates SPHK1, leading to increased levels of sphingosine-1-phosphate (S1P) in cells . This activation does not affect the activity of S1P lyase, the enzyme responsible for S1P degradation . Additionally, defensamide induces the production of cathelicidin antimicrobial peptide (CAMP) by enhancing SPHK1 activity and subsequently increasing S1P levels .

Cellular Effects

Defensamide influences various cellular processes and functions. In keratinocytes, it has been shown to increase the mRNA and protein levels of cathelicidin antimicrobial peptide . This upregulation enhances the cells’ innate immune response, providing better protection against microbial infections. Defensamide also activates the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway, which plays a crucial role in regulating immune responses . By promoting NF-κB activation, defensamide further boosts the expression of antimicrobial peptides and other immune-related genes .

Molecular Mechanism

At the molecular level, defensamide exerts its effects through a series of interactions and activations. It binds to and activates sphingosine kinase 1, leading to an increase in cellular sphingosine-1-phosphate levels . This increase in S1P activates the NF-κB pathway, resulting in the nuclear translocation of NF-κB and subsequent upregulation of cathelicidin antimicrobial peptide expression . The activation of NF-κB is a critical step in the mechanism of action of defensamide, as it regulates the transcription of various immune-related genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of defensamide have been observed to change over time. The compound is stable under standard laboratory conditions and does not degrade rapidly . Long-term studies have shown that defensamide maintains its ability to activate sphingosine kinase 1 and increase cathelicidin antimicrobial peptide production over extended periods . These findings suggest that defensamide has a sustained impact on cellular function and immune response in vitro .

Dosage Effects in Animal Models

The effects of defensamide vary with different dosages in animal models. At lower doses, defensamide effectively enhances the production of cathelicidin antimicrobial peptide without causing adverse effects . At higher doses, there may be threshold effects where the compound’s efficacy plateaus or potential toxic effects emerge . It is crucial to determine the optimal dosage to maximize the benefits of defensamide while minimizing any potential risks .

Metabolic Pathways

Defensamide is involved in metabolic pathways related to sphingosine kinase 1 activation and sphingosine-1-phosphate production . By enhancing SPHK1 activity, defensamide increases the levels of S1P, which plays a vital role in various cellular processes, including immune response and cell signaling . The compound does not affect the activity of S1P lyase, ensuring that the increased S1P levels are maintained .

Transport and Distribution

Within cells and tissues, defensamide is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate its localization to target sites where it can exert its effects. The compound’s distribution is crucial for its ability to modulate immune responses and enhance antimicrobial peptide production .

Subcellular Localization

Defensamide’s subcellular localization is essential for its activity and function. The compound is directed to specific compartments within the cell, where it interacts with sphingosine kinase 1 and other biomolecules . Post-translational modifications and targeting signals play a role in guiding defensamide to these compartments, ensuring its effective action in modulating immune responses .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

Defensamide se sintetiza a través de una serie de reacciones químicas que implican la esterificación de la tirosina con ácido caproico. El proceso típicamente involucra el uso de un catalizador para facilitar la reacción de esterificación, seguido de pasos de purificación para aislar el producto deseado .

Métodos de Producción Industrial

En un entorno industrial, la producción de defensamide involucra reacciones de esterificación a gran escala bajo condiciones controladas. El proceso está optimizado para garantizar un alto rendimiento y pureza del producto final. El uso de técnicas avanzadas de purificación, como la cromatografía, es común para lograr la calidad deseada .

Análisis De Reacciones Químicas

Tipos de Reacciones

Defensamide experimenta diversas reacciones químicas, que incluyen:

Oxidación: Defensamide puede oxidarse para formar diferentes derivados, los cuales pueden tener actividades biológicas distintas.

Reducción: Las reacciones de reducción pueden modificar los grupos funcionales en defensamide, lo que potencialmente altera su actividad.

Reactivos y Condiciones Comunes

Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno y permanganato de potasio.

Reducción: Se utilizan agentes reductores como el borohidruro de sodio.

Sustitución: Se emplean diversos agentes halogenantes y nucleófilos en reacciones de sustitución.

Principales Productos Formados

Los principales productos formados a partir de estas reacciones incluyen derivados oxidados, reducidos y sustituidos de defensamide, cada uno con actividades biológicas potencialmente únicas .

Comparación Con Compuestos Similares

Compuestos Similares

Esfingosina-1-fosfato: Un lípido de señalización involucrado en las respuestas inmunitarias.

Péptido antimicrobiano catelicidina: Un péptido con actividad antimicrobiana de amplio espectro.

Activador de esfingosina quinasa: Compuestos que activan la esfingosina quinasa y modulan las respuestas inmunitarias

Unicidad de Defensamide

Defensamide es único en su capacidad de activar específicamente la esfingosina quinasa y promover la producción de péptidos antimicrobianos sin causar resistencia en las bacterias. Esto lo convierte en un compuesto valioso tanto para aplicaciones de investigación como terapéuticas .

Actividad Biológica

Defensamide, also known as MHP (Methyl 2-(hexanamide)-3-(4-hydroxyphenyl) propanoate), is a synthetic compound recognized for its role as an activator of sphingosine kinase 1 (SPHK1). This compound has garnered significant attention due to its ability to enhance innate immunity, particularly through the stimulation of cathelicidin antimicrobial peptide (CAMP) production in human keratinocytes. This article delves into the biological activity of Defensamide, summarizing key research findings, mechanisms of action, and potential clinical applications.

Activation of Sphingosine Kinase 1

Defensamide functions primarily by activating SPHK1, which is crucial for the synthesis of sphingosine-1-phosphate (S1P). The increase in S1P levels subsequently stimulates the production of CAMP, an essential antimicrobial peptide involved in the skin's innate immune response. Research indicates that Defensamide enhances S1P levels in primary human keratinocytes, leading to a significant upregulation of CAMP mRNA and protein levels without adversely affecting cell viability .

NF-κB Pathway Engagement

The action of Defensamide is mediated through the NF-κB signaling pathway. Upon activation by S1P, NF-κB translocates to the nucleus and promotes the transcription of genes associated with antimicrobial defenses, including CAMP. This mechanism highlights Defensamide's potential as a therapeutic agent for conditions characterized by impaired innate immunity, such as atopic dermatitis .

In Vitro Studies

In vitro experiments have demonstrated that treatment with Defensamide leads to a dose-dependent increase in CAMP expression in cultured human keratinocytes. Notably, at concentrations ranging from 50 to 250 μM, qRT-PCR analyses revealed a marked increase in CAMP mRNA levels. Subsequent ELISA assays confirmed that protein levels of CAMP were also significantly elevated following treatment with 100 μM Defensamide .

Table 1: Effects of Defensamide on CAMP Expression

| Concentration (μM) | CAMP mRNA Expression (Relative Units) | CAMP Protein Levels (pg/mL) |

|---|---|---|

| 0 | Baseline | Baseline |

| 50 | Increased | Increased |

| 100 | Significantly Increased | Significantly Increased |

| 250 | Maximal Increase | Maximal Increase |

Clinical Trials

A randomized controlled trial evaluated the efficacy of a multi-lamellar emulsion containing Defensamide in patients with atopic dermatitis. The study found that participants treated with the emulsion exhibited significant improvements in skin barrier function and reductions in inflammation compared to controls. These findings support the potential use of Defensamide as a topical therapeutic agent for enhancing skin immunity .

Antimicrobial Activity

Defensamide has been shown to exhibit direct antimicrobial activity against various pathogens. Its mechanism involves disrupting microbial cell membranes, leading to cell lysis and death. This property is particularly beneficial for managing infections associated with skin conditions .

Case Studies

Case Study 1: Atopic Dermatitis Treatment

In a clinical setting, a patient with severe atopic dermatitis was treated with a topical formulation containing Defensamide. Over eight weeks, notable improvements were observed in skin hydration and reduction of erythema and pruritus, indicating enhanced skin barrier function and reduced inflammation.

Case Study 2: Wound Healing

Another case involved a patient with chronic wounds who received treatment incorporating Defensamide. The application led to accelerated wound healing and reduced microbial colonization, demonstrating its potential utility in wound care management.

Propiedades

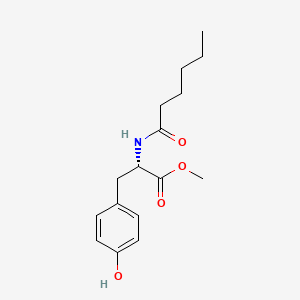

IUPAC Name |

methyl (2S)-2-(hexanoylamino)-3-(4-hydroxyphenyl)propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23NO4/c1-3-4-5-6-15(19)17-14(16(20)21-2)11-12-7-9-13(18)10-8-12/h7-10,14,18H,3-6,11H2,1-2H3,(H,17,19)/t14-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBTVWZMJUZJPBU-AWEZNQCLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(=O)NC(CC1=CC=C(C=C1)O)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCC(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40149265 | |

| Record name | N-Hexanoyltyrosine methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40149265 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

293.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1104874-94-3 | |

| Record name | N-Hexanoyltyrosine methyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1104874943 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Hexanoyltyrosine methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40149265 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-HEXANOYLTYROSINE METHYL ESTER | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8GJP2KSJ0T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q1: How does Defensamide enhance the production of Cathelicidin Antimicrobial Peptide (CAMP)?

A1: Defensamide appears to stimulate CAMP production by increasing the activity of Sphingosine Kinase-1 (SPHK1) []. This leads to an increase in cellular levels of Sphingosine-1-phosphate (S1P), a signaling molecule that activates the NF-κB pathway. Activation of the NF-κB pathway is a crucial step in initiating the transcription and translation of CAMP, ultimately leading to its increased production.

Q2: What evidence suggests that Defensamide's effect on CAMP production is specifically mediated by SPHK1 and the NF-κB pathway?

A2: The study demonstrates that blocking SPHK1 activity using siRNA significantly reduces the Defensamide-induced increase in CAMP expression []. This suggests that SPHK1 plays a critical role in mediating Defensamide's effects. Furthermore, using a specific inhibitor to block NF-κB activation also diminished the Defensamide-mediated increase in CAMP, highlighting the involvement of the NF-κB pathway in this process [].

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.